

# Thiazafluron chemical structure and CAS number 25366-23-8

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## Compound of Interest

Compound Name: Thiazafluron

Cat. No.: B1196667

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## Thiazafluron: A Technical Guide for Researchers

CAS Number: 25366-23-8

This technical guide provides an in-depth overview of the chemical properties, synthesis, mechanism of action, and analytical methodologies related to the herbicide **Thiazafluron**. The information is intended for researchers, scientists, and professionals in drug development and agricultural science.

## Chemical Structure and Properties

**Thiazafluron** is a synthetic compound belonging to the thiadiazolylurea class of herbicides.<sup>[1]</sup><sup>[2]</sup> Its chemical structure features a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group and a dimethylurea moiety.

Chemical Name: 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea<sup>[1]</sup><sup>[3]</sup>

Synonyms: N,N'-Dimethyl-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, Thiazfluron, Erbotan<sup>[3]</sup><sup>[4]</sup>

Table 1: Physicochemical Properties of **Thiazafluron**

Property	Value	Reference
CAS Number	25366-23-8	[1][3][5]
Molecular Formula	C6H7F3N4OS	[1][3][5]
Molecular Weight	240.21 g/mol	[5][6]
Appearance	Colorless solid	[4]
Melting Point	136–137 °C	[4]
Water Solubility	2.1 g/L at 20 °C	[4]
Solubility	Soluble in ethanol, methanol, dichloromethane, and dimethylformamide.	[4]
Canonical SMILES	<chem>CNC(=O)N(C)C1=NN=C(S1)C(F)(F)F</chem>	[2]
InChIKey	BBJPZPLAZVZTGR-UHFFFAOYSA-N	[1][3]

Table 2: Toxicological Data for **Thiazafluron**

Parameter	Value	Species	Route	Reference
LD50	278 mg/kg	Rat	Oral	[4]
LD50	>2150 mg/kg	Rat	Dermal	[4]

## Synthesis of Thiazafluron

The synthesis of **Thiazafluron** involves the formation of the 1,3,4-thiadiazole ring, followed by the addition of the dimethylurea side chain. A general synthetic approach is outlined below.

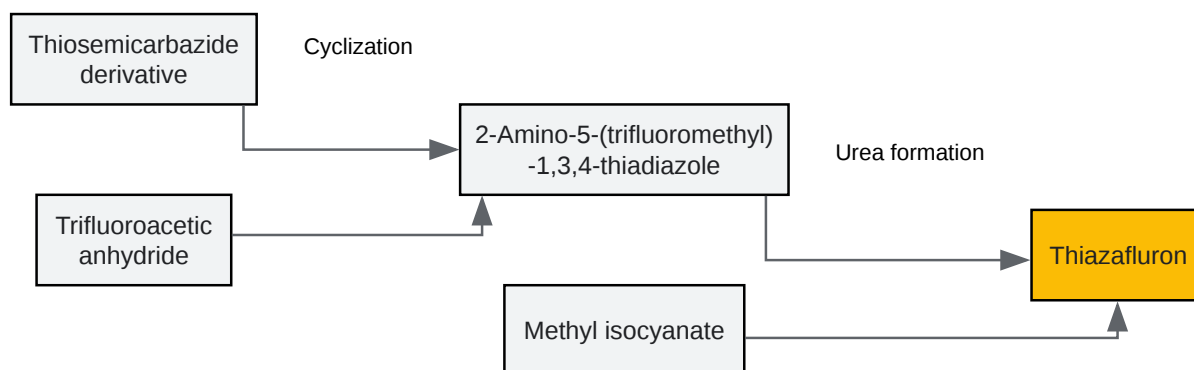
## General Experimental Protocol for Synthesis

The synthesis of **Thiazafluron** can be achieved through the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with N,N-dimethylcarbamoyl chloride or by the reaction of 2-

methylamino-5-(trifluoromethyl)-1,3,4-thiadiazole with methyl isocyanate.[4] A representative protocol for a related thiadiazole synthesis is as follows:

- **Formation of the Thiadiazole Ring:** A common method for synthesizing the 1,3,4-thiadiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone. For **Thiazafluron**, a thiosemicarbazide derivative is typically used as a precursor to form the substituted 2-amino-1,3,4-thiadiazole.
- **Introduction of the Urea Moiety:** The amino group on the thiadiazole ring is then reacted with a suitable reagent to form the urea linkage. For example, reacting 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with phosgene and methylamine or with methyl isocyanate would yield the final product.

## Visualization of Synthetic Pathway



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Caption: Generalized synthetic pathway for **Thiazafluron**.

## Mechanism of Action

**Thiazafluron** is a non-selective herbicide that acts by inhibiting photosynthetic electron transport.[2]

## Inhibition of Photosystem II (PSII)

The primary target of **Thiazafluron** is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[2] **Thiazafluron** binds to the QB-binding niche on the D1

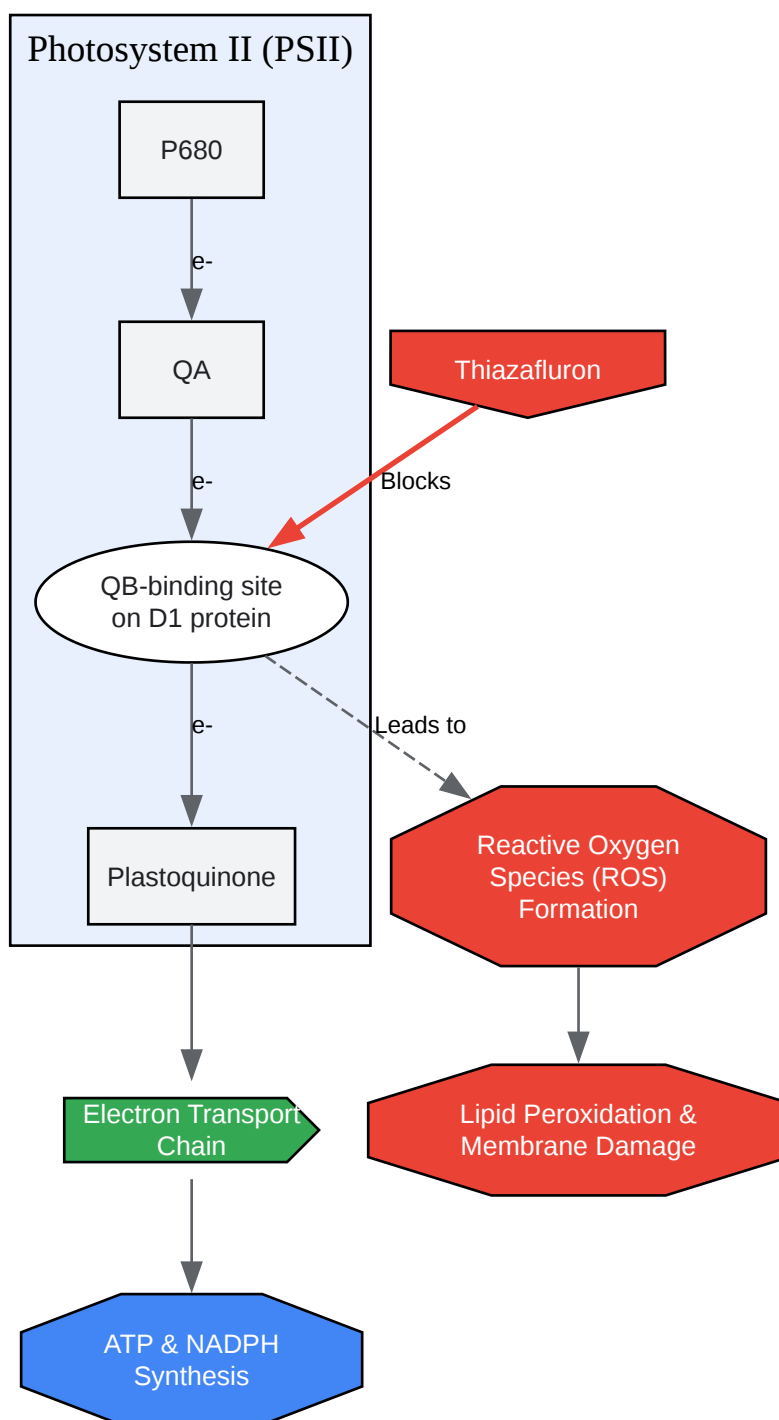
protein of the PSII reaction center. This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, **Thiazafluron** blocks the electron flow from the primary quinone acceptor, QA, to QB. This interruption of the electron transport chain leads to a cascade of downstream effects, ultimately causing plant death.

## Downstream Effects of PSII Inhibition

The blockage of electron transport in PSII leads to several detrimental effects within the plant cell:

- **Inhibition of ATP and NADPH Synthesis:** The disruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP<sup>+</sup> to NADPH is also halted.
- **Formation of Reactive Oxygen Species (ROS):** The accumulation of high-energy electrons at QA leads to the formation of triplet chlorophyll and subsequently singlet oxygen, a highly reactive oxygen species. This and other ROS cause lipid peroxidation, membrane damage, and pigment bleaching.
- **Photoinhibition:** The inability to dissipate absorbed light energy through photochemistry leads to photooxidative damage to the PSII complex itself.

## Visualization of the Mechanism of Action



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Caption: Mechanism of action of **Thiazafururon** in inhibiting Photosystem II.

## Experimental Protocols

## Analysis of Thiazafuron using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantitative analysis of **Thiazafuron** in a formulation.

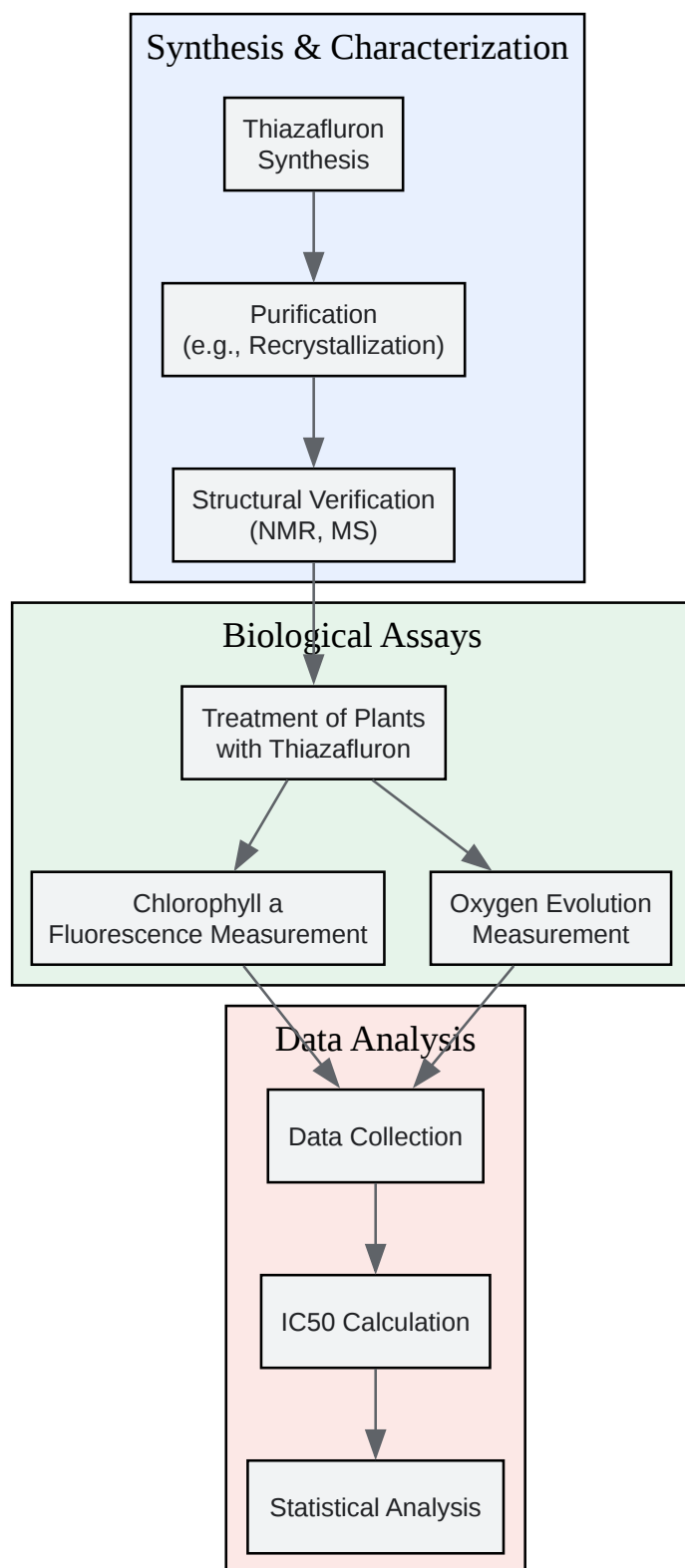
- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Procedure:
  - Prepare a stock solution of **Thiazafuron** standard in acetonitrile.
  - Prepare a series of calibration standards by diluting the stock solution.
  - Prepare the sample solution by accurately weighing a portion of the formulation, dissolving it in acetonitrile, and diluting to a known volume.
  - Inject the standards and the sample solution into the HPLC system.
  - Construct a calibration curve by plotting the peak area against the concentration of the standards.
  - Determine the concentration of **Thiazafuron** in the sample by comparing its peak area to the calibration curve.

## Assessment of PSII Inhibition using Chlorophyll a Fluorescence

This technique provides a rapid and non-invasive way to assess the effects of herbicides on PSII.

- Instrumentation: A pulse-amplitude-modulated (PAM) fluorometer.
- Procedure:
  - Dark-adapt the plant leaves for at least 20 minutes.
  - Measure the minimal fluorescence ( $F_0$ ) with a weak measuring light.
  - Apply a saturating pulse of light to measure the maximal fluorescence ( $F_m$ ).
  - Calculate the maximum quantum yield of PSII photochemistry ( $F_v/F_m$ ), where  $F_v = F_m - F_0$ .
  - Treat the plants with **Thiazafluron**.
  - Repeat the fluorescence measurements at various time points after treatment.
  - A decrease in the  $F_v/F_m$  ratio indicates inhibition of PSII.

## Visualization of an Experimental Workflow



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Caption: A typical experimental workflow for the evaluation of **Thiazafluron**.



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